molecular formula C17H17N3O6S2 B11625556 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]propanehydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methoxyphenyl)sulfonyl]propanehydrazide

Cat. No.: B11625556
M. Wt: 423.5 g/mol
InChI Key: INIKFKWQQUUCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring, a methoxyphenyl group, and a propanehydrazide moiety

Properties

Molecular Formula

C17H17N3O6S2

Molecular Weight

423.5 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methoxyphenyl)sulfonylpropanehydrazide

InChI

InChI=1S/C17H17N3O6S2/c1-3-16(21)20(28(24,25)13-10-8-12(26-2)9-11-13)18-17-14-6-4-5-7-15(14)27(22,23)19-17/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

INIKFKWQQUUCFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE involves several steps. The starting materials typically include 1,2-benzisothiazol-3(2H)-one and 4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes. The process involves the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .

Chemical Reactions Analysis

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes and proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to effects such as the inhibition of cell proliferation and induction of apoptosis. The compound’s molecular targets and pathways include the RhoA/ROCK pathway, which is involved in cell migration and invasion .

Comparison with Similar Compounds

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHOXYPHENYL)SULFONYL]PROPANEHYDRAZIDE can be compared with other benzisothiazole derivatives, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.